![molecular formula C24H23N3O2S B093844 9,10-Anthracenedione, 1-amino-2-[[2-(dimethylamino)ethyl]thio]-4-(phenylamino)- CAS No. 16388-74-2](/img/structure/B93844.png)
9,10-Anthracenedione, 1-amino-2-[[2-(dimethylamino)ethyl]thio]-4-(phenylamino)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9,10-Anthracenedione, 1-amino-2-[[2-(dimethylamino)ethyl]thio]-4-(phenylamino)- is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is known to possess several biochemical and physiological effects, making it a promising candidate for various research studies.
Wirkmechanismus
The mechanism of action of 9,10-Anthracenedione, 1-amino-2-[[2-(dimethylamino)ethyl]thio]-4-(phenylamino)- is not fully understood. However, it is believed that this compound exerts its anticancer activity by inducing oxidative stress and DNA damage in cancer cells, leading to their death.
Biochemische Und Physiologische Effekte
Apart from its anticancer activity, 9,10-Anthracenedione, 1-amino-2-[[2-(dimethylamino)ethyl]thio]-4-(phenylamino)- has also been shown to possess several other biochemical and physiological effects. It has been shown to possess potent antioxidant activity, which makes it a promising candidate for the treatment of oxidative stress-related diseases. Additionally, it has also been shown to possess anti-inflammatory and antimicrobial activity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using 9,10-Anthracenedione, 1-amino-2-[[2-(dimethylamino)ethyl]thio]-4-(phenylamino)- in lab experiments is its potent anticancer activity. This makes it a promising candidate for the development of new anticancer drugs. However, one of the limitations of using this compound is its toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on 9,10-Anthracenedione, 1-amino-2-[[2-(dimethylamino)ethyl]thio]-4-(phenylamino)-. One of the primary areas of research is the development of new anticancer drugs based on this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other areas of research, such as the treatment of oxidative stress-related diseases.
Synthesemethoden
The synthesis of 9,10-Anthracenedione, 1-amino-2-[[2-(dimethylamino)ethyl]thio]-4-(phenylamino)- is a complex process that involves several steps. One of the commonly used methods for synthesizing this compound is the reaction of 9,10-anthraquinone with 2-(dimethylamino)ethylthiol in the presence of a suitable catalyst. The resulting intermediate is then reacted with aniline to obtain the final product.
Wissenschaftliche Forschungsanwendungen
9,10-Anthracenedione, 1-amino-2-[[2-(dimethylamino)ethyl]thio]-4-(phenylamino)- has been extensively studied for its potential applications in scientific research. One of the primary applications of this compound is in the field of cancer research. It has been shown to possess potent anticancer activity against several types of cancer cells, including breast, lung, and prostate cancer cells.
Eigenschaften
CAS-Nummer |
16388-74-2 |
|---|---|
Produktname |
9,10-Anthracenedione, 1-amino-2-[[2-(dimethylamino)ethyl]thio]-4-(phenylamino)- |
Molekularformel |
C24H23N3O2S |
Molekulargewicht |
417.5 g/mol |
IUPAC-Name |
1-amino-4-anilino-2-[2-(dimethylamino)ethylsulfanyl]anthracene-9,10-dione |
InChI |
InChI=1S/C24H23N3O2S/c1-27(2)12-13-30-19-14-18(26-15-8-4-3-5-9-15)20-21(22(19)25)24(29)17-11-7-6-10-16(17)23(20)28/h3-11,14,26H,12-13,25H2,1-2H3 |
InChI-Schlüssel |
MKHJJUBOMCBUMW-UHFFFAOYSA-N |
SMILES |
CN(C)CCSC1=C(C2=C(C(=C1)NC3=CC=CC=C3)C(=O)C4=CC=CC=C4C2=O)N |
Kanonische SMILES |
CN(C)CCSC1=C(C2=C(C(=C1)NC3=CC=CC=C3)C(=O)C4=CC=CC=C4C2=O)N |
Andere CAS-Nummern |
16388-74-2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



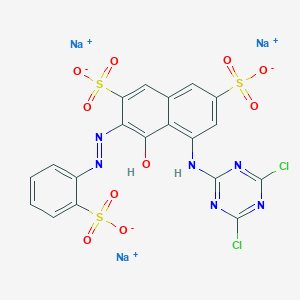
![Naphth[2,1-d]-1,2,3-oxadiazole-5-sulfonic acid](/img/structure/B93764.png)
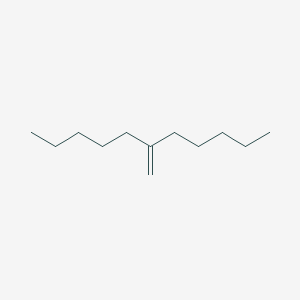
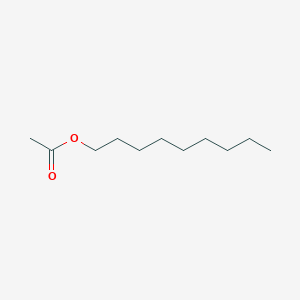
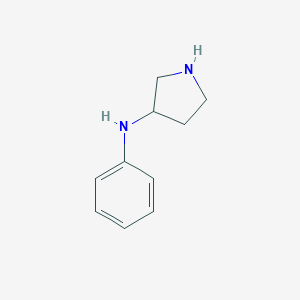
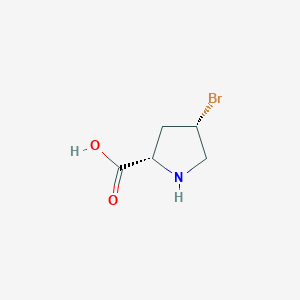
![2-[Nitroso(phenylmethyl)amino]benzoic acid](/img/structure/B93774.png)
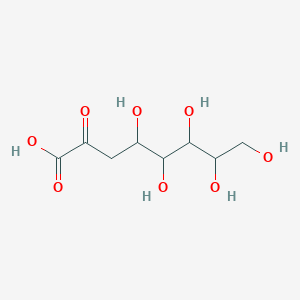
![1,2-Dimethylbenzo[a]pyrene](/img/structure/B93777.png)
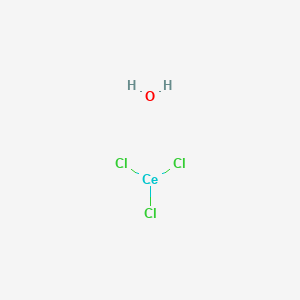
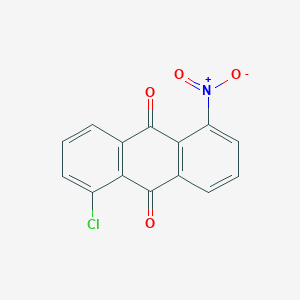
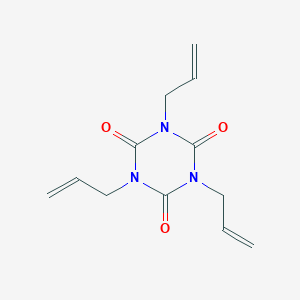
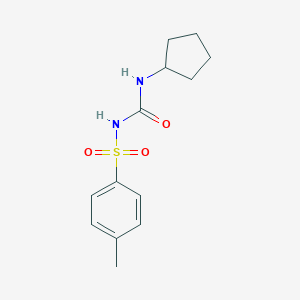
![1,2-Ethanediamine, N,N'-dimethyl-N,N'-bis[2-(methylamino)ethyl]-](/img/structure/B93787.png)